3'-(4-Fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
3’-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of indole and thiazolidine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-6-2-3-7-17(16)14-26-21-9-5-4-8-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-12-10-18(25)11-13-19/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBLLGUQJETQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include fluorobenzene derivatives, methylphenylmethyl halides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Synthesis Overview Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Isatin + Ethyl Cyanoacetate + Dimedone | Ethanol, 80°C, 6h | Good |
| 2 | Thiazolidinedione + Indoline Derivative | Mild base, room temperature | Varies |
Biological Activities
The compound exhibits promising biological activities that are being explored for their therapeutic potential. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research has indicated that derivatives of spiro[indoline] compounds can exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines without causing hemolysis . The mechanism often involves the induction of apoptosis or cell cycle arrest.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of spiro[indoline] derivatives. Preliminary studies suggest that these compounds may possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
Case Studies
Several case studies highlight the effectiveness of spiro[indoline] derivatives in medicinal applications:
- Anticancer Efficacy : A study on a similar spiro compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .
- Antimicrobial Testing : In vitro tests revealed that certain spiro[indoline] derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 3’-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Uniqueness
3’-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
3'-(4-Fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, connecting two rings through a single atom. This specific compound has garnered attention due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₆F N₂O₄S
- Molecular Weight : 366.39 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₆F N₂O₄S |
| Molecular Weight | 366.39 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Indole Core : Starting with an indole derivative, cyclization reactions are employed to form the core structure.
- Spiro Linkage Formation : The spiro linkage is introduced by reacting the indole core with a thiazolidine derivative under specific conditions.
- Functional Group Introduction : The fluorophenyl and methylbenzyl groups are introduced through substitution reactions using appropriate reagents.
Anticancer Properties
Research has indicated that compounds similar to 3'-(4-Fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of spiro compounds have shown promising results in inhibiting tumor growth in vitro.
Case Study: Cytotoxic Activity
A study evaluating the antiproliferative effects of related spiro compounds found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
Anti-inflammatory Effects
In addition to anticancer activity, spiro compounds have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
The biological activity of 3'-(4-Fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is believed to involve interaction with specific molecular targets such as enzymes and receptors. Potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in tumor progression or inflammatory responses.
- Modulation of Receptor Signaling : It might interact with receptors that regulate cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing spiro[indoline-thiazolidine] dione derivatives, and how do substituents influence reaction efficiency?
- Answer : The synthesis typically involves multi-step condensation reactions. For example, spiro compounds with fluorophenyl groups are synthesized via [3+2] cycloaddition or Staudinger reactions. Substituents like nitro or bromo groups on the indoline ring require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side products. highlights that electron-withdrawing groups (e.g., -NO₂ in compound 4e) reduce solubility, complicating purification .
- Key Data :
| Substituent | Melting Point (°C) | Solubility (DMSO) |
|---|---|---|
| -H (4c) | 259–261 | Moderate |
| -NO₂ (4e) | 188–190 | Low |
Q. How can researchers confirm the stereochemistry and crystal structure of this spiro compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, reports a mean C–C bond length of 0.004 Å and an R factor of 0.038 for a related fluorophenyl spiro compound, confirming the spiro junction geometry . NMR (¹H/¹³C) is used to validate substituent positions, with characteristic shifts for fluorophenyl (δ ~7.3–7.5 ppm) and methylbenzyl groups (δ ~2.4 ppm for CH₃) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar spiro derivatives?
- Answer : Contradictions often arise from variations in assay conditions or substituent effects. For example:
- Antibacterial Activity : shows that 3'-(phenylamino) derivatives exhibit variable MIC values against S. aureus due to nitro group positioning. Activity correlates with electron density at the thiazolidine sulfur .
- Cytotoxicity : Derivatives with bulky substituents (e.g., benzyl in 4d) may show reduced cytotoxicity due to steric hindrance at target sites .
- Methodological Tip : Use standardized assays (e.g., CLSI guidelines) and computational docking to predict binding affinity variations .
Q. How can computational methods optimize the design of spiro[indoline-thiazolidine] derivatives for target-specific activity?
- Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling are essential. demonstrates that fluorophenyl groups enhance interactions with hydrophobic pockets in enzyme active sites (e.g., ΔG = -9.2 kcal/mol for aldose reductase inhibition). Adjusting the 2-methylbenzyl group’s torsion angle improves steric compatibility .
- Case Study : A docked derivative showed 83% inhibition of COX-2 at 10 µM, linked to hydrogen bonding with Arg120 and Tyr355 .
Q. What experimental challenges arise in characterizing low-solubility spiro compounds, and how are they addressed?
- Answer : Poor solubility (e.g., compound 4e in ) complicates NMR and HPLC analysis. Strategies include:
- Solvent Optimization : Use deuterated DMSO-d₆ with heating (60°C) for NMR.
- Derivatization : Introduce temporary solubilizing groups (e.g., acetyl) during synthesis .
- Advanced Techniques : MALDI-TOF MS for mass confirmation without crystallization .
Data-Driven Research Considerations
Q. How do crystallographic parameters correlate with the stability of spiro[indoline-thiazolidine] diones?
- Answer : SCXRD data () reveal that dihedral angles between the indoline and thiazolidine rings (e.g., 85.2°) influence conformational rigidity. Compounds with angles >80° exhibit higher thermal stability (TGA onset ~220°C) .
Q. What role do fluorophenyl groups play in the compound’s metabolic stability?
- Answer : Fluorine atoms reduce CYP450-mediated oxidation, enhancing plasma half-life. In vitro microsomal assays show 4-fluorophenyl derivatives have t₁/₂ > 120 min vs. <60 min for non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
